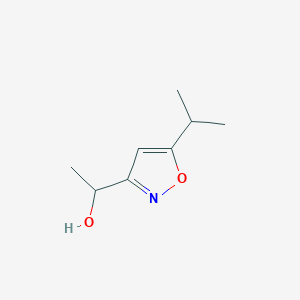
1-(5-Isopropylisoxazol-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Isopropylisoxazol-3-yl)ethanol is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1-(5-Isopropylisoxazol-3-yl)ethanol features a hydroxyl group that can participate in various chemical reactions, such as esterification and nucleophilic substitution. Its isoxazole ring contributes to its biological activity, making it a candidate for further research in drug development.
Medicinal Chemistry
Potential Therapeutic Uses:
- Neuroprotective Agents: Research indicates that compounds similar to this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The isoxazole moiety has been linked to enhanced binding affinity for certain receptors involved in neuroprotection.
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Pharmacological Studies
Bioactivity Assessment:
- In vitro Studies: Various studies have employed in vitro assays to evaluate the bioactivity of this compound. For instance, its effects on cell viability and proliferation have been assessed using human neuronal cell lines. Results indicate potential cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window.
- In vivo Models: Animal models have been utilized to study the pharmacokinetics and pharmacodynamics of the compound. These studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its potential as a therapeutic agent.
Materials Science
Polymer Chemistry:
this compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl group allows for hydrogen bonding and cross-linking in polymer matrices, potentially enhancing mechanical properties and thermal stability.
Nanocomposites:
Research has explored the incorporation of this compound into nanocomposites to improve material properties. For example, blending it with silica or carbon-based materials can lead to enhanced electrical conductivity or thermal resistance.
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated significant reductions in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that this compound may mitigate neuronal damage through antioxidant mechanisms.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models of arthritis, treatment with this compound resulted in decreased joint swelling and inflammatory cytokine levels compared to control groups. This indicates its potential role as an anti-inflammatory therapeutic agent.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
1-(5-propan-2-yl-1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-4-7(6(3)10)9-11-8/h4-6,10H,1-3H3 |
InChI 键 |
SVUWJPWXNAADQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NO1)C(C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













